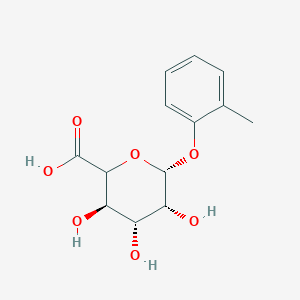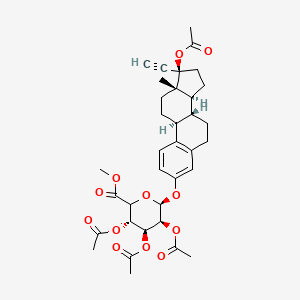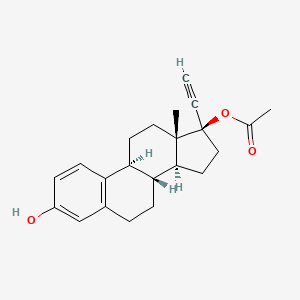
D-GLUCOSAMINE-3-SULFATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of D-glucosamine-3-sulfate involves key enzymatic processes, particularly the action of heparan sulfate D-glucosaminyl 3-O-sulfotransferases (3-OSTs). These enzymes are crucial for transferring sulfate to the 3-OH position of glucosamine residues, a modification that does not confer anticoagulant activity but is essential for creating specific biological functions of heparan sulfate (Liu et al., 1999). Moreover, the enzymatic synthesis of 3-O-sulfated oligosaccharides has been explored to understand the relationship between heparan sulfate structures and their biological functions, highlighting the complexity and specificity of these sulfation patterns (Wang et al., 2017).
Molecular Structure Analysis
The molecular structure of D-glucosamine-3-sulfate is characterized by the presence of a sulfate group at the third position of the glucosamine molecule. This structural feature significantly influences its interactions and function within biological systems. For instance, the NMR characterization of amine groups of glucosamine and its 3-O-sulfated form in aqueous solutions provides insights into their chemical environment and behavior in biological systems (Beecher & Larive, 2015).
Chemical Reactions and Properties
D-Glucosamine-3-sulfate participates in various chemical reactions due to its functional groups. Its role as a ligand in copper-catalyzed synthesis of aryl sulfones from aryl halides and sodium sulfinates exemplifies its utility in facilitating specific chemical transformations, showcasing its chemical reactivity and potential applications in organic synthesis (Yang et al., 2014).
Wissenschaftliche Forschungsanwendungen
Osteoarthritis Management and Joint Health
A considerable body of research has focused on the efficacy of glucosamine, including D-Glucosamine-3-Sulfate, in the management of osteoarthritis, particularly for knee and hip joints. Studies have explored its role in reducing joint pain, improving mobility, and potentially delaying the structural progression of osteoarthritis. Hathcock & Shao (2007) conducted a risk assessment for glucosamine and chondroitin sulfate, indicating their safety at intakes up to 2000 mg/day for glucosamine, based on the absence of adverse effects at these levels in clinical trials, suggesting their long-term safety for supporting joint health Hathcock & Shao, 2007.
Bruyère & Reginster (2007) reviewed studies on the effects of glucosamine salts and chondroitin sulfate on knee or hip osteoarthritis. They noted that despite controversy, there is some evidence to suggest a structure-modifying effect of these compounds, potentially interfering with OA progression Bruyère & Reginster, 2007.
Nutraceutical Research
Pearson & Lindinger (2009) discussed glucosamine-based nutraceuticals for equine arthritis, indicating an encouraging trend towards manufacturers investing in research to demonstrate efficacy. However, they highlighted the generally low quality of studies, underscoring the need for higher-quality research to conclusively interpret results Pearson & Lindinger, 2009.
Implications for Inflammation and Infection Research
Dendrimer drugs, small molecules including those decorated with glucosamine, have been studied for their potential in treating infections and inflammation. Shaunak (2015) reviewed the promising dendrimer constructs as potential medicines for these conditions, emphasizing the need for public-private partnerships to progress these drugs into clinical trials Shaunak, 2015.
Physiological Importance
Zupanets et al. (1990) explored the physiological importance of D-(+)-glucosamine, highlighting its presence in connective tissues, membranes, and its participation in the detoxic function of the liver and kidneys. They noted its anti-inflammatory, liver-protecting, antihypoxic, and other pharmacological activities, suggesting its broad potential utility in scientific research Zupanets et al., 1990.
Eigenschaften
CAS-Nummer |
103192-52-5 |
|---|---|
Produktname |
D-GLUCOSAMINE-3-SULFATE |
Molekularformel |
C6H13NO8S |
Molekulargewicht |
259.23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



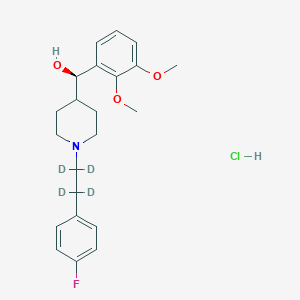
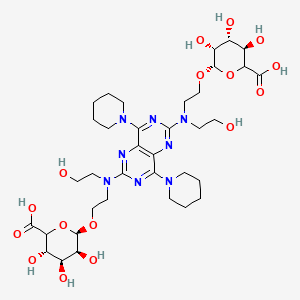
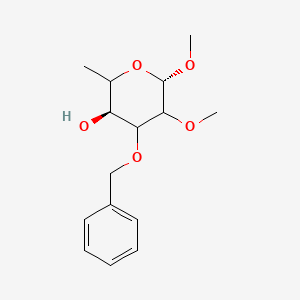
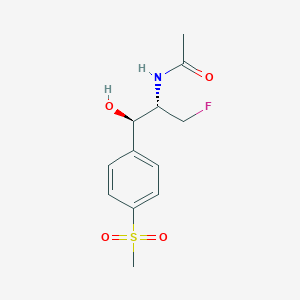
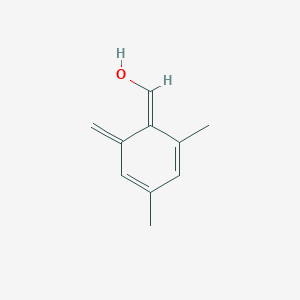
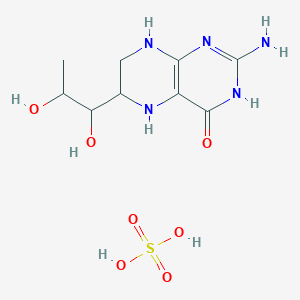
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)
![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)
